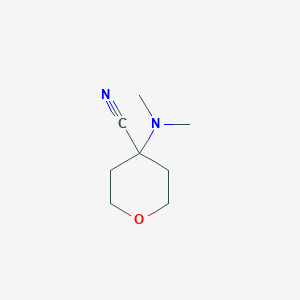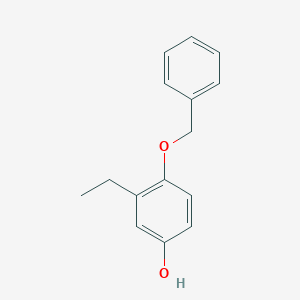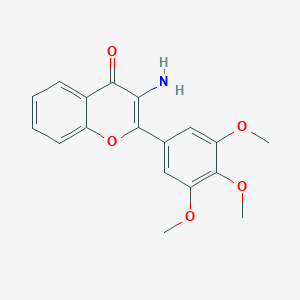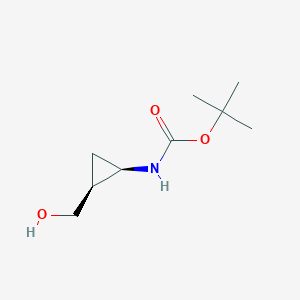
3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-3-hexene-5-yne-2-one is an organic compound that features both an alkyne and an enone functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-hexene-5-yne-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable alkyne and enone precursor under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylamino)-3-hexene-5-yne-2-one may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3-hexene-5-yne-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(Dimethylamino)-3-hexene-5-yne-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3-hexene-5-yne-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar chemical properties.
Dimethylamino-flavylium: Another compound with a dimethylamino group, used in different applications.
Uniqueness
6-(Dimethylamino)-3-hexene-5-yne-2-one is unique due to its combination of alkyne and enone functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
175843-91-1 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(E)-6-(dimethylamino)hex-3-en-5-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-8(10)6-4-5-7-9(2)3/h4,6H,1-3H3/b6-4+ |
InChI Key |
SKJMQOURKHAEIG-GQCTYLIASA-N |
SMILES |
CC(=O)C=CC#CN(C)C |
Isomeric SMILES |
CC(=O)/C=C/C#CN(C)C |
Canonical SMILES |
CC(=O)C=CC#CN(C)C |
Synonyms |
3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)



![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)


![7,7-Difluorotetrahydro-1H-Pyrrolo[1,2-c][1,3]Oxazol-3-One](/img/structure/B63761.png)


